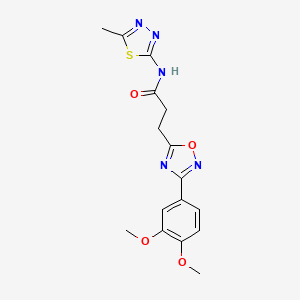
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have antioxidant effects by reducing oxidative stress in cells. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have antiviral effects by inhibiting the replication of viruses such as HIV-1 and HBV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide research is its potential therapeutic applications in cancer treatment and other diseases. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have low toxicity in animal studies, indicating that it may have a favorable safety profile for human use. However, one limitation of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide research is the lack of clinical trials to evaluate its efficacy and safety in humans. Additionally, further research is needed to optimize the synthesis method and purification processes of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide to improve its purity and yield.
Orientations Futures
There are several future directions for N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide research. One area of research is the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide and its potential therapeutic applications in other diseases. Furthermore, clinical trials are needed to evaluate the efficacy and safety of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide in humans. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2,3-dimethylaniline, followed by the reaction of the resulting product with 2-hydroxy-3-(chloromethyl)quinoline. The final product is obtained through purification and isolation processes. The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been reported in the literature, and the purity and yield of the product can be optimized through various reaction conditions.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of research is its anticancer properties. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide inhibits the growth and proliferation of cancer cells, particularly in breast, lung, and colon cancer. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been investigated for its anti-inflammatory, antioxidant, and antiviral properties.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-10-24(18(17)2)28(26(30)19-11-13-22(31-3)14-12-19)16-21-15-20-8-4-5-9-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRQKCPDHFYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)


